molecular formula C11H17NO2S B2880352 (5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 866040-35-9

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2880352
CAS No.: 866040-35-9
M. Wt: 227.32
InChI Key: UGDUCKPOEPZGGT-HJWRWDBZSA-N
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Description

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione is a chemical compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of (5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione is Transforming growth factor-β-activated kinase 1 (TAK1) . TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays an anti-apoptotic role in response to multiple stresses and regulates cell survival in KRAS-dependent cells .

Mode of Action

The compound acts as a TAK1 inhibitor . It enhances hyperthermia-induced apoptosis in the KRAS mutant lung cancer cell line A549 when the cells are pre-incubated with it in a dose-dependent manner . The enhanced apoptosis is accompanied by a significant increase in reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP) .

Biochemical Pathways

The compound affects the TAK1 signaling pathway . It enhances hyperthermia-induced expressions of cleaved caspase-3, cleaved caspase-8, and HSP70 and decreases hyperthermia-induced expressions of Bcl-2, p-p38, p-JNK, and LC3 . It also results in a marked elevation of intracellular calcium level which might be associated with endoplasmic reticulum (ER) stress-related pathway .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action as it determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The compound’s action results in a significant enhancement in apoptosis induced by hyperthermia treatment in the KRAS mutant lung cancer cell line A549 . This is accompanied by a significant increase in ROS generation and loss of MMP . It also leads to changes in the expression of several proteins involved in apoptosis and stress response .

Action Environment

Environmental factors can significantly influence the action of drugs, including their absorption, distribution, metabolism, and excretion .

Safety and Hazards

This involves understanding the safety precautions needed when handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione typically involves the reaction of appropriate aldehydes with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazolidinediones.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-7-oxozeaenol: A natural compound known for its anti-inflammatory properties.

    (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid: A lipid mediator involved in cell growth regulation.

Uniqueness

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities not observed with other similar compounds.

Properties

IUPAC Name

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-4-5-6-7-8-9-10(13)12(2)11(14)15-9/h8H,3-7H2,1-2H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDUCKPOEPZGGT-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C1C(=O)N(C(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\1/C(=O)N(C(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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